molecular formula C20H19NO4 B6709589 Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate

Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate

Cat. No.: B6709589
M. Wt: 337.4 g/mol
InChI Key: LSLANOWQZKXDMF-UHFFFAOYSA-N
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Description

Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate is a complex organic compound that features a furan ring, a naphthalene moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the furan ring, followed by the introduction of the naphthalene moiety through a Friedel-Crafts acylation reaction. The final step involves the formation of the carbamoyl group via a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the furan and carbamoyl groups.

    Naphthalen-1-ylmethyl carbamate: Contains the naphthalene and carbamoyl groups but lacks the furan ring.

Uniqueness

Methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, naphthalene moiety, and carbamoyl group allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

methyl 2-[3-[methyl(naphthalen-1-ylmethyl)carbamoyl]furan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-21(13-15-8-5-7-14-6-3-4-9-16(14)15)20(23)17-10-11-25-18(17)12-19(22)24-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLANOWQZKXDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=C(OC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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